molecular formula C23H33N2+ B13705626 1,3-Di(1-adamantyl)-3-imidazolium Tetrafluoroborate CAS No. 286014-41-3

1,3-Di(1-adamantyl)-3-imidazolium Tetrafluoroborate

Cat. No.: B13705626
CAS No.: 286014-41-3
M. Wt: 337.5 g/mol
InChI Key: SAYJSSIMFYICKR-UHFFFAOYSA-N
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Description

1,3-Di(1-adamantyl)-3-imidazolium Tetrafluoroborate is a chemical compound with the molecular formula C23H35BF4N2. It is known for its unique structure, which includes two adamantyl groups attached to an imidazolium core. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di(1-adamantyl)-3-imidazolium Tetrafluoroborate typically involves the reaction of 1-adamantylamine with glyoxal to form an intermediate imidazoline. This intermediate is then reacted with tetrafluoroboric acid to yield the final product. The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The final product is often purified using crystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1,3-Di(1-adamantyl)-3-imidazolium Tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while substitution reactions can produce various substituted imidazolium compounds .

Scientific Research Applications

1,3-Di(1-adamantyl)-3-imidazolium Tetrafluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Di(1-adamantyl)-3-imidazolium Tetrafluoroborate involves its interaction with specific molecular targets. The adamantyl groups provide steric hindrance, which can influence the compound’s reactivity and binding affinity. The imidazolium core can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which contribute to its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Di(1-adamantyl)-3-imidazolium Tetrafluoroborate is unique due to its specific combination of adamantyl groups and imidazolium core, which provides distinct chemical and physical properties.

Properties

CAS No.

286014-41-3

Molecular Formula

C23H33N2+

Molecular Weight

337.5 g/mol

IUPAC Name

1,3-bis(1-adamantyl)imidazol-1-ium

InChI

InChI=1S/C23H33N2/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22/h1-2,15-21H,3-14H2/q+1

InChI Key

SAYJSSIMFYICKR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C=C[N+](=C4)C56CC7CC(C5)CC(C7)C6

Origin of Product

United States

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